

GZR18 (Bofanglutide): A Technical Guide to its Molecular Structure and Synthesis

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Compound of Interest			
Compound Name:	GLP-1R agonist 18		
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Introduction

GZR18, also known as Bofanglutide, is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes and obesity. As a GLP-1 analog, GZR18 mimics the action of the endogenous incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. This technical guide provides a comprehensive overview of the molecular structure of GZR18, a detailed representative synthesis protocol, and key experimental data.

Molecular Structure

GZR18 is a modified human GLP-1 peptide analog. Its structure is designed to have an extended half-life and improved stability compared to native GLP-1.

Amino Acid Sequence: The peptide backbone of GZR18 consists of the following amino acid sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly

Chemical Modification: To achieve its long-acting properties, GZR18 is acylated at the lysine (Lys) residue. A 22-carbon fatty acid side chain is attached to the lysine via a linker. The linker is composed of two units of 8-amino-3,6-dioxaoctanoic acid (AEEA) and a gamma-glutamic



acid (gammaGlu) moiety. This modification enhances the binding of GZR18 to serum albumin, which acts as a circulating reservoir, thereby prolonging its half-life.

Physicochemical Properties:

Property	Value
Molecular Formula	C189H295N45O59

| Molecular Weight | 4141.63 g/mol |

Synthesis of GZR18

While the precise, proprietary synthesis protocol for GZR18 is not publicly available, a representative synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques followed by selective acylation of the lysine residue.

Experimental Protocol: Representative Solid-Phase Synthesis and Acylation

- 1. Peptide Chain Assembly (SPPS):
- Resin: The synthesis is initiated on a pre-loaded Wang or Rink amide resin.
- Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used as the N-terminal protecting group for all amino acids. Side-chain protecting groups (e.g., Trt for His, tBu for Glu, Asp, Ser, Thr, Tyr) are employed to prevent side reactions.
- Coupling: Amino acids are sequentially coupled to the growing peptide chain. A typical
 coupling cocktail consists of a coupling reagent (e.g., HCTU, HATU) and a base (e.g.,
 DIPEA) in a suitable solvent like DMF or NMP. Each coupling step is monitored for
 completion (e.g., using a Kaiser test).
- Deprotection: After each coupling, the Fmoc group is removed using a solution of piperidine in DMF to deprotect the N-terminus for the next coupling reaction.



- Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the
 resin, and all side-chain protecting groups are removed simultaneously using a cleavage
 cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g.,
 triisopropylsilane, water, and thioanisole) to prevent side reactions.
- Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

2. Acylation of the Lysine Residue:

- Selective Protection: During SPPS, the lysine residue intended for acylation is protected with an orthogonal protecting group (e.g., Alloc, Mtt) that can be removed without affecting other protecting groups.
- On-Resin Acylation: After the peptide chain is fully assembled and while it is still attached to the resin, the orthogonal protecting group on the lysine side chain is selectively removed.
- Linker and Fatty Acid Coupling: The AEEA-AEEA-gammaGlu linker is then coupled to the
 deprotected lysine side chain in a stepwise manner using standard coupling chemistry.
 Finally, the 22-carbon fatty acid is coupled to the linker.
- Final Cleavage and Purification: The acylated peptide is then cleaved from the resin and purified as described above.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of GZR18.

Table 1: In Vitro Activity

Parameter	Value	Reference
GLP-1 Receptor Agonist Activity (EC50)	0.677 nM	[1]



Table 2: Pharmacokinetic Properties in Cynomolgus Monkeys (60 μg/kg single dose)

Parameter	Subcutaneous (sc)	Intravenous (iv)	Reference	
Tmax (h)	14	0.167	[2]	
Cmax (nmol/L)	527	1640	[2]	
T1/2 (h)	61.3	61.6	[2]	

Table 3: Pharmacokinetics in Healthy Human Subjects

Population	Tmax (h)	T1/2	Reference
American	72-96	~7 days	[3]
Chinese	60-72	~7 days	

Table 4: Efficacy in Clinical Trials

Study Population	Treatment	Primary Outcome	Result	Reference
Healthy Chinese Subjects	GZR18 (5-50 μg/kg)	Body Weight Reduction	-1.25 to -1.86 kg (-1.88% to -3.11%) on Day 15	
Adults with Overweight/Obes ity (China, Phase 2)	GZR18 (48 mg bi-weekly)	Mean % Body Weight Change from Baseline at 30 Weeks	-17.29%	_
Adults with Type 2 Diabetes (China, Phase 2)	GZR18 (bi- weekly) vs. Semaglutide	HbA1c Reduction at 24 weeks	Superior to semaglutide	_

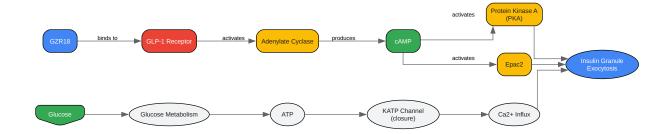
Signaling Pathway and Experimental Workflows

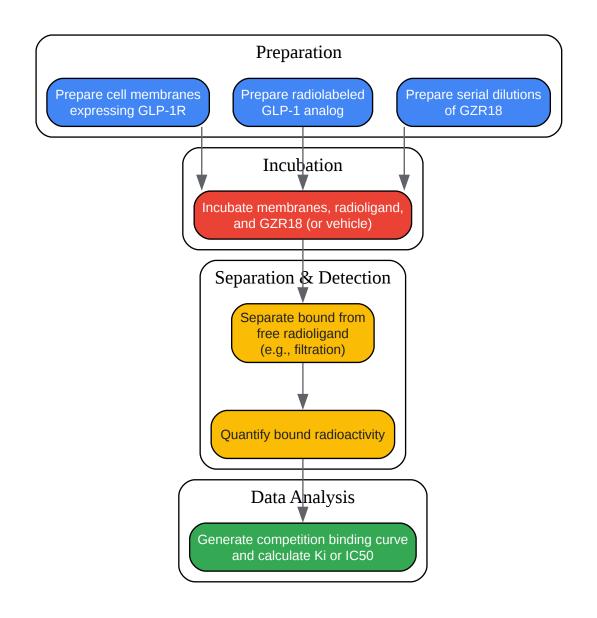


GLP-1 Receptor Signaling Pathway

GZR18, as a GLP-1 receptor agonist, activates the GLP-1 receptor, a G-protein coupled receptor, primarily on pancreatic beta cells. This initiates a downstream signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.









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